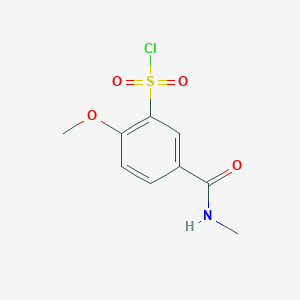

![molecular formula C14H28N2O2 B2879997 Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate CAS No. 1998236-29-5](/img/structure/B2879997.png)

Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Intermediates

Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate and its derivatives are important intermediates in the synthesis of various biologically active compounds. For instance, a study by Zhao et al. (2017) highlights the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the production of omisertinib (AZD9291), through a rapid synthetic method with an 81% yield over three steps. This demonstrates the compound's role in streamlining the production of targeted therapeutics (Zhao, Guo, Lan, & Xu, 2017).

Wang et al. (2017) described an efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its versatility as a key intermediate for the synthesis of factor Xa inhibitors. This method underscores the importance of precise stereochemical control in the development of therapeutically relevant molecules (Wang, Ma, Reddy, & Hu, 2017).

Spirocyclopropanation and Analogues

In the realm of agrochemical research, Brackmann et al. (2005) reported the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating the compound’s utility in creating novel insecticidal agents with potentially enhanced efficacy and selectivity. The synthesis involved several steps, highlighting the compound's role in the development of new agrochemicals (Brackmann, Yufit, Howard, Es-Sayed*, & Meijere, 2005).

Enantioselective Synthesis and Drug Development

The compound's derivatives also find applications in enantioselective synthesis and drug development. For example, Ellman, Owens, and Tang (2002) explored N-tert-Butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, showcasing the broader utility of tert-butyl carbamate derivatives in synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This work illustrates the compound’s significance in facilitating the synthesis of chiral molecules, which are crucial in the pharmaceutical industry (Ellman, Owens, & Tang, 2002).

Cascade Biodegradable Polymers

Moreover, the development of cascade biodegradable polymers, as researched by Dewit and Gillies (2009), involves the use of tert-butylcarbamate (Boc) groups. These polymers degrade through a series of intramolecular reactions, demonstrating the compound's potential in creating environmentally friendly materials with applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds. The innovative use of tert-butyl carbamate derivatives in this context underscores their versatility beyond pharmaceuticals, highlighting their role in advancing materials science (Dewit & Gillies, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-14(10-15)8-6-13(4,5)7-9-14/h6-10,15H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVXSGSCFWWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(CN)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)